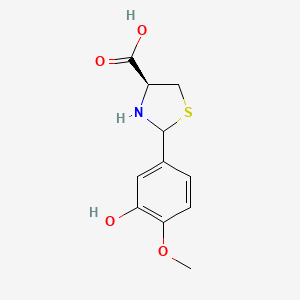

(4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Descripción general

Descripción

(4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound characterized by its unique thiazolidine ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with cysteine under specific conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include a mild acidic or basic environment to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-methoxy-4-oxo-phenylthiazolidine-4-carboxylic acid, while reduction of the carboxylic acid group can produce 2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-methanol.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that thiazolidine derivatives, including (4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, exhibit antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent in pharmaceuticals .

Antifungal Properties

In addition to antibacterial effects, compounds within the thiazolidine class have shown antifungal activity. The structural characteristics of this compound may contribute to its efficacy against fungal pathogens, making it a candidate for antifungal drug development .

Antiproliferative Effects

The compound has been investigated for its antiproliferative effects on cancer cell lines. Research demonstrated that it could inhibit cell growth and induce apoptosis in specific cancer types, indicating its potential as a chemotherapeutic agent .

Impact on Reproductive Health

A notable study assessed the ultrastructural effects of this compound on zebrafish testicular tissue. The findings revealed significant degenerative changes in Sertoli and Leydig cells at various concentrations, suggesting potential reproductive toxicity . This underscores the importance of evaluating the safety profile of this compound before therapeutic applications.

Environmental Toxicology

Given its use in biological studies, understanding the environmental impact of this compound is critical. Toxicological assessments can help determine its effects on aquatic life and ecosystems when released into the environment .

Enzyme Inhibition Studies

The compound's structure allows it to act as an inhibitor for certain enzymes involved in metabolic pathways. Research suggests that this thiazolidine derivative can modulate enzyme activity, providing insights into metabolic regulation and potential therapeutic interventions for metabolic disorders .

Drug Development

As a scaffold for drug design, this compound can be modified to enhance its pharmacological properties. The ability to synthesize derivatives with improved efficacy or reduced toxicity makes it a valuable compound in drug discovery programs .

Table: Summary of Applications

| Application Area | Specific Findings |

|---|---|

| Medicinal Chemistry | Antimicrobial and antifungal activity; antiproliferative effects on cancer cells |

| Toxicology | Induced degenerative changes in zebrafish testicular tissue |

| Biochemical Applications | Enzyme inhibition; potential scaffold for drug design |

Mecanismo De Acción

The mechanism of action of (4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial properties are believed to result from its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and biological activities.

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Contains a similar aromatic ring but has different functional groups and applications.

Uniqueness

(4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields of research.

Actividad Biológica

(4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, a thiazolidine derivative, has garnered attention due to its diverse biological activities. This compound is synthesized from cysteine and valine, showcasing significant potential in pharmacological applications. This article reviews the biological activity of this compound, focusing on its effects in various studies, particularly in developmental toxicity and cellular mechanisms.

- Molecular Formula : C₁₁H₁₃NO₄S

- CAS Number : 1265908-22-2

- Molecular Weight : 241.29 g/mol

Antimicrobial Effects

Thiazolidine derivatives have been shown to exhibit various antimicrobial properties. Studies indicate that this compound demonstrates antifungal and antibacterial activities. For instance, research has highlighted its effectiveness against specific bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Developmental Toxicity Studies

Recent investigations have focused on the developmental toxicity of this compound using zebrafish models. The median lethal concentrations (LC50) for 48 hours and 96 hours were determined to be 1.106 ± 0.052 mM and 0.804 mM ± 0.102 respectively . The following effects were observed:

| Concentration (mM) | Observed Effects |

|---|---|

| 0.1 | Mild developmental defects |

| 0.2 | Moderate defects; slight increase in mortality |

| 0.4 | Severe defects including pericardial edema |

The study revealed that exposure to higher concentrations led to significant developmental abnormalities such as bent spines, tail malformations, and yolk sac edema . Notably, a concentration-dependent decrease in apoptotic rates was also observed, indicating a complex interaction between the compound and cellular processes.

Cellular Mechanisms

Ultrastructural analysis showed that exposure to this compound resulted in mitochondrial degeneration in Sertoli cells and spermatogonia. Key findings included:

- Swelling of mitochondria

- Loss of mitochondrial cristae

- Autophagic vacuoles in Sertoli cells

These alterations suggest that the compound may adversely affect male gamete motility and fertility by disrupting cellular organelles critical for sperm development .

Case Studies

Several case studies have documented the biological activity of thiazolidine derivatives:

- Zebrafish Developmental Study : This study demonstrated that exposure to varying concentrations of the compound led to observable developmental defects and increased mortality rates among embryos .

- Ultrastructural Effects on Testicular Tissue : Research focusing on testicular tissues exposed to the compound revealed significant mitochondrial damage and developmental delays in spermatogenic cells .

Propiedades

IUPAC Name |

(4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-16-9-3-2-6(4-8(9)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15)/t7-,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCRXBNKTDNEAY-PVSHWOEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2N[C@H](CS2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.